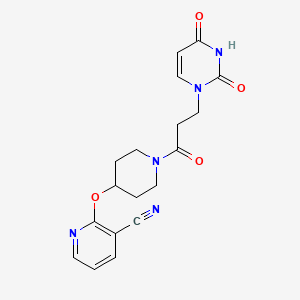
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with intriguing properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes
The synthesis of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves multi-step organic reactions, often starting with the preparation of key intermediates like nicotinonitrile derivatives and pyrimidine precursors. Reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production
Industrial production methods leverage large-scale chemical reactors to facilitate the synthesis of the compound, optimizing reaction conditions such as temperature, pressure, and time. These methods are designed to be both cost-effective and environmentally friendly, ensuring the scalability of the compound's production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes a variety of chemical reactions, including:
Oxidation: : Where the compound's functional groups are modified by the addition of oxygen or the removal of hydrogen.
Reduction: : Involves the gain of hydrogen or loss of oxygen, altering the oxidation state of the molecule.
Substitution: : Replacement of specific atoms or groups within the molecule with alternative atoms or groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Typical reaction conditions involve carefully controlled temperatures, pH levels, and reaction times to optimize yields.
Major Products
The major products of these reactions depend on the specific reaction pathway chosen For instance, oxidation may yield more oxygen-rich derivatives, while reduction can produce simpler, hydrogen-rich compounds
Scientific Research Applications
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has significant applications in scientific research, including:
Chemistry: : Utilized in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory effects.
Industry: : Employed in the development of novel materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound's structure allows it to bind to specific sites within these targets, altering their function and activity.
Comparison with Similar Compounds
Comparing 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile with similar compounds reveals its unique features:
Uniqueness: : The specific arrangement of its functional groups grants it distinctive reactivity and biological activities.
Similar Compounds: : Examples include other nicotinonitrile derivatives and pyrimidine-based compounds, which share some structural similarities but differ in their specific applications and properties.
Overall, this compound stands out for its versatile reactivity and wide range of scientific applications, making it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
2-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c19-12-13-2-1-7-20-17(13)27-14-3-8-22(9-4-14)16(25)6-11-23-10-5-15(24)21-18(23)26/h1-2,5,7,10,14H,3-4,6,8-9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHUJXRQJUCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

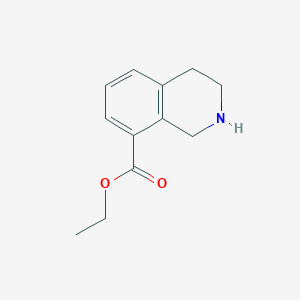
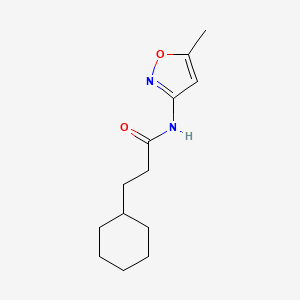
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B2777958.png)
![1-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2777960.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2777964.png)
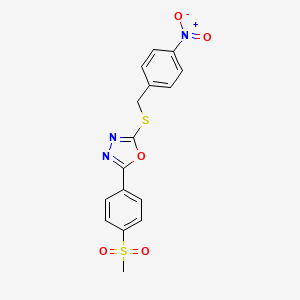
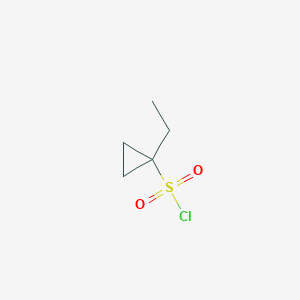

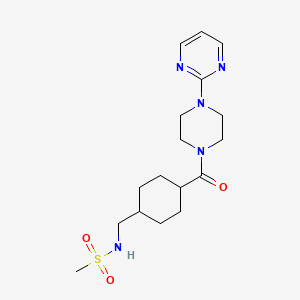
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)

